molecular formula C15H15NO3S B3490513 Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate

Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No.: B3490513
M. Wt: 289.4 g/mol
InChI Key: HSMIFTLTJRAZKC-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anti-inflammatory agent, it could inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation .

Comparison with Similar Compounds

Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of Methyl 2

Properties

IUPAC Name

methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-5-4-6-11(7-9)12-8-20-14(16-10(2)17)13(12)15(18)19-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMIFTLTJRAZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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